Esafoxolaner

Overview

Description

Esafoxolaner is a compound belonging to the isoxazoline family, known for its insecticidal and acaricidal properties. It is a purified enantiomer of afoxolaner and is commonly used in veterinary medicine, particularly in formulations designed to control ectoparasites such as fleas and ticks in companion animals .

Preparation Methods

Esafoxolaner is synthesized through a series of chemical reactions involving the formation of the isoxazoline ring. The synthetic route typically involves the reaction of a substituted benzyl chloride with a hydroxylamine derivative to form the isoxazoline core. This is followed by further functionalization to introduce the trifluoromethyl groups and other substituents . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification and quality control of the final product .

Chemical Reactions Analysis

Esafoxolaner undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify its functional groups.

Substitution: Substitution reactions are common, especially involving the trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Esafoxolaner is widely used in veterinary medicine for the control of ectoparasites in cats and dogs. It is a key component in formulations like NexGard Combo, which is used to treat and prevent infestations by fleas, ticks, ear mites, and various gastrointestinal worms . Its efficacy in controlling these parasites has been demonstrated in multiple studies, making it a valuable tool in veterinary parasitology .

Mechanism of Action

Esafoxolaner acts by inhibiting insect and acarine ligand-gated chloride channels, particularly those gated by gamma-aminobutyric acid (GABA). This inhibition disrupts the normal neurotransmission in the parasites, leading to uncontrolled nervous system activity and eventual death . The compound’s specificity for these channels in parasites makes it effective while minimizing adverse effects on the host animal .

Comparison with Similar Compounds

Esafoxolaner is similar to other isoxazoline compounds such as afoxolaner, fluralaner, lotilaner, and sarolaner. These compounds share a common mechanism of action, targeting GABA-gated chloride channels in parasites . this compound is unique in its specific enantiomeric form, which may contribute to its particular efficacy and safety profile .

References

Properties

CAS No. |

1096103-99-9 |

|---|---|

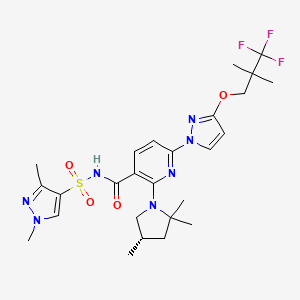

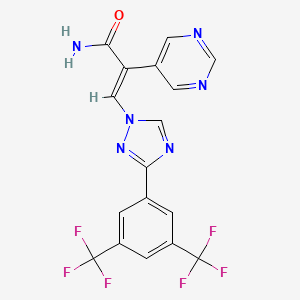

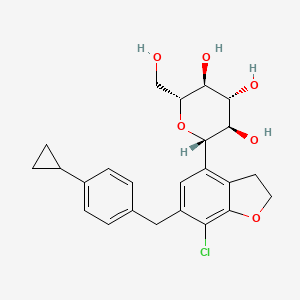

Molecular Formula |

C26H17ClF9N3O3 |

Molecular Weight |

625.9 g/mol |

IUPAC Name |

4-[(5S)-5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)/t23-/m0/s1 |

InChI Key |

OXDDDHGGRFRLEE-QHCPKHFHSA-N |

SMILES |

O=C(C1=C2C=CC=CC2=C(C3=NO[C@](C(F)(F)F)(C4=CC(C(F)(F)F)=CC(Cl)=C4)C3)C=C1)NCC(NCC(F)(F)F)=O |

Isomeric SMILES |

C1C(=NO[C@@]1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F |

Canonical SMILES |

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Esafoxolaner, Afoxolaner |

Origin of Product |

United States |

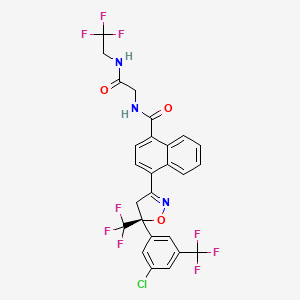

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.